1-[2-(3-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine
Description
Structure and Identification:
The compound, with the IUPAC name 1-[2-(3-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine (RN: 890633-46-2), features a pyrazolo[1,5-a]pyrimidine core substituted with a 3-chlorophenyl group at position 2, methyl groups at positions 3 and 5, and a pyrrolidine ring at position 7 . Its structure is characterized by a fused bicyclic system, with the pyrrolidine moiety enhancing solubility due to its nitrogen-containing heterocycle.
For example, precursors like 3-oxopropanenitriles and esters (e.g., ethyl 3-aryl-3-oxopropanoates) are common starting materials . The pyrrolidine group is likely introduced via nucleophilic substitution or Buchwald-Hartwig amination.
Properties
Molecular Formula |
C18H19ClN4 |
|---|---|
Molecular Weight |
326.8 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-3,5-dimethyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C18H19ClN4/c1-12-10-16(22-8-3-4-9-22)23-18(20-12)13(2)17(21-23)14-6-5-7-15(19)11-14/h5-7,10-11H,3-4,8-9H2,1-2H3 |
InChI Key |
IWWXBUBATHKGKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCCC3)C4=CC(=CC=C4)Cl)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[2-(3-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 3-chlorobenzaldehyde with 3,5-dimethylpyrazole to form an intermediate, which is then cyclized with pyrrolidine under specific conditions to yield the target compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-[2-(3-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(3-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine has been studied for various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of specific enzymes and receptors, making it a candidate for studying biochemical pathways.
Medicine: Due to its biological activity, it is being explored for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties.
Industry: The compound’s unique structure makes it useful in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-[2-(3-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazolo[1,5-a]pyrimidine Core
F-DPA and DPA-714 ()
- Structure : F-DPA (N,N-Diethyl-2-(2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide) and DPA-714 (N,N-diethyl-2-(2-(4-(2-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-α]pyrimidin-3-yl)acetamide) feature acetamide side chains instead of pyrrolidine.
- Function : These are radiolabeled ligands for the translocator protein (TSPO), used in positron emission tomography (PET) imaging .
- Key Differences : The target compound’s pyrrolidine group may improve blood-brain barrier penetration compared to the polar acetamide in F-DPA/DPA-713.
3-(2-Chlorophenyl)-2,5-dimethyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine ()
- Structure : A positional isomer with a 2-chlorophenyl group instead of 3-chlorophenyl.
Piperidine Analog ()
- Structure : 1-[2-(3,4-Dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-A]pyrimidin-7-YL]piperidine replaces pyrrolidine with piperidine.
- Impact : The six-membered piperidine ring increases basicity and steric bulk, which may reduce solubility compared to pyrrolidine.
Functional Group Modifications in Pyrazolo[1,5-a]pyrimidinones
MK80 ()
- Structure : 5-(3,5-bis(trifluoromethyl)phenyl)-2-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one.
- Comparison : The target compound’s pyrrolidine provides a basic nitrogen, improving aqueous solubility relative to MK80’s lipophilic substituents.
MK86 ()
Data Tables
Table 1: Structural and Functional Comparison
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